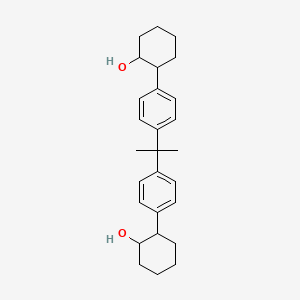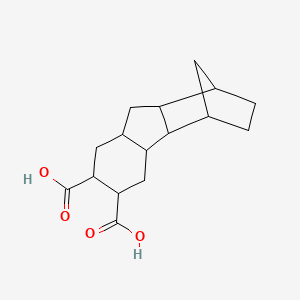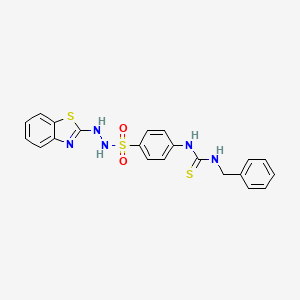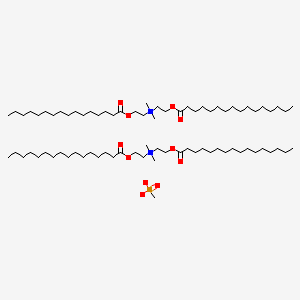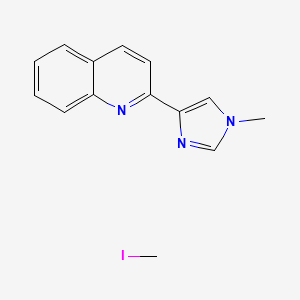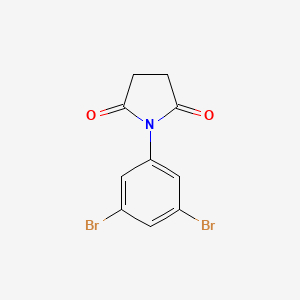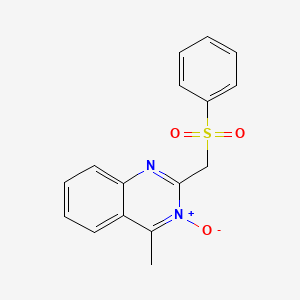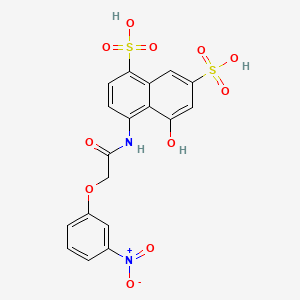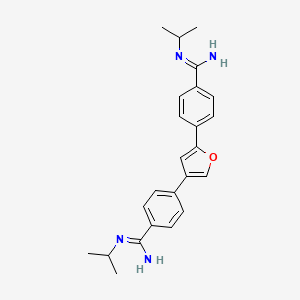
Benzenecarboximidamide, 4,4'-(2,4-furandiyl)bis(N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is a complex organic compound characterized by the presence of benzenecarboximidamide groups linked through a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- typically involves the reaction of benzenecarboximidamide derivatives with a furan-based linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
- Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-(1-ethylpropyl)-
- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-hydroxy-)
Uniqueness
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is unique due to its specific furan linkage and the presence of isopropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
242807-48-3 |
|---|---|
Molekularformel |
C24H28N4O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N'-propan-2-yl-4-[4-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C24H28N4O/c1-15(2)27-23(25)19-9-5-17(6-10-19)21-13-22(29-14-21)18-7-11-20(12-8-18)24(26)28-16(3)4/h5-16H,1-4H3,(H2,25,27)(H2,26,28) |
InChI-Schlüssel |
PXHFLMJWHYPADA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(C1=CC=C(C=C1)C2=CC(=CO2)C3=CC=C(C=C3)C(=NC(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
